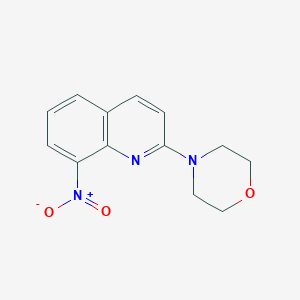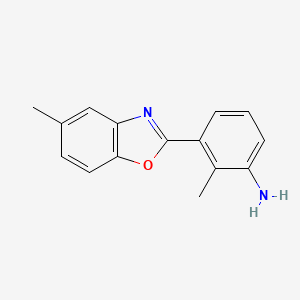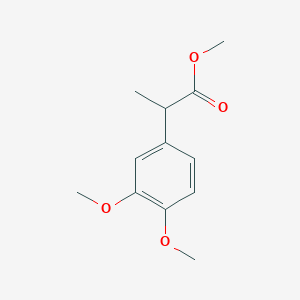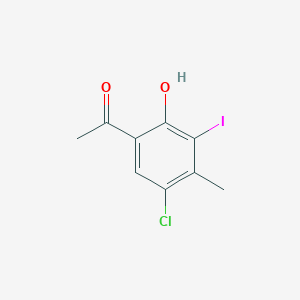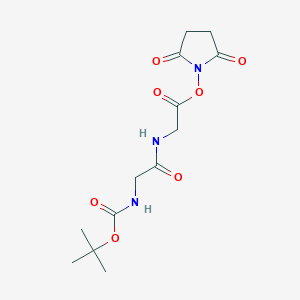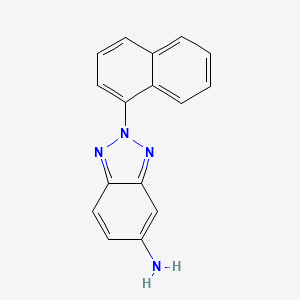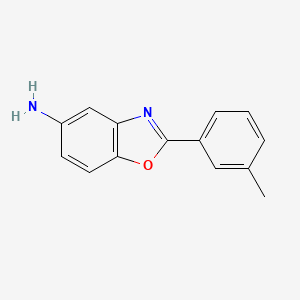![molecular formula C6H8N6O3 B3121762 [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol CAS No. 292836-31-8](/img/structure/B3121762.png)
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol
Overview
Description
“[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol” is a chemical compound with the CAS Number: 292836-31-8 and a molecular weight of 212.17 . Its IUPAC name is (1- (4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4,5-diyl)dimethanol .
Molecular Structure Analysis
The molecular structure of this compound involves a combination of 1,2,5- and 1,2,4-oxadiazole rings . The InChI key for this compound is MKMLUDAHTGRCOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.17 . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol”:
Energetic Materials
This compound is a potential precursor for the synthesis of high-energy materials. The presence of furazan and triazole rings in its structure makes it suitable for developing new energetic compounds with high performance and stability. These materials are crucial in propellants, explosives, and pyrotechnics .
Pharmaceuticals
The unique structure of this compound, featuring both furazan and triazole rings, suggests potential applications in drug development. These rings are known for their biological activity, and derivatives of this compound could be explored for antimicrobial, antifungal, or anticancer properties .
Coordination Chemistry
This compound can act as a ligand in coordination chemistry due to its multiple nitrogen atoms. It can form stable complexes with various metal ions, which can be studied for their catalytic properties or as models for biological systems .
Organic Synthesis
The compound can be used as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a versatile building block for synthesizing more complex molecules. This is particularly useful in developing new materials or pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(hydroxymethyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O3/c7-5-6(10-15-9-5)12-4(2-14)3(1-13)8-11-12/h13-14H,1-2H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMLUDAHTGRCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N(N=N1)C2=NON=C2N)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)

